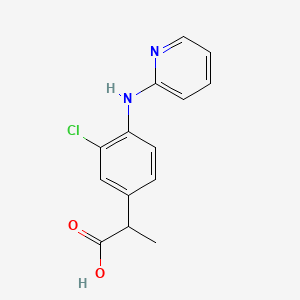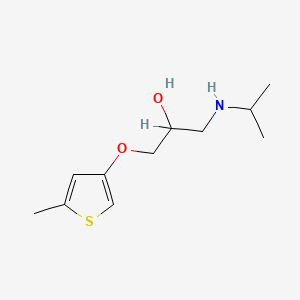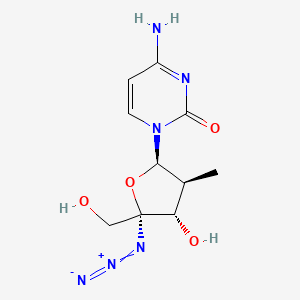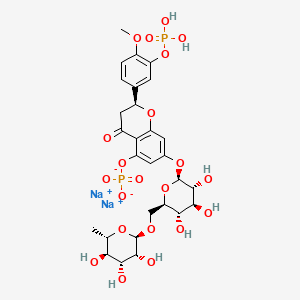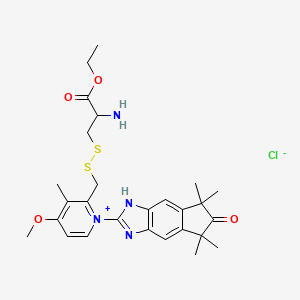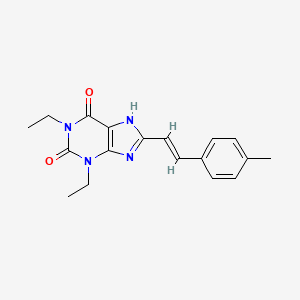
3-Hydroxy-2,2,4-trimethylvalerophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2,4-trimethylvalerophenone is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a hydroxyl group, a ketone group, and a phenyl ring. This compound is notable for its unique structure, which includes a valerophenone backbone with three methyl groups attached, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4-trimethylvalerophenone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethylpentan-3-one with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of solvents like ether and catalysts such as magnesium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2,4-trimethylvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylvalerophenone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2,2,4-trimethylvalerophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,4-trimethylvalerophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2,4-trimethylvalerophenone: shares structural similarities with compounds like 2,2,4-trimethylpentan-3-one and other valerophenone derivatives.
Thiophene derivatives: These compounds also exhibit diverse chemical reactivity and biological activities.
Uniqueness
- The presence of both hydroxyl and ketone groups in this compound makes it unique compared to other valerophenone derivatives.
- Its specific substitution pattern and the resulting steric and electronic effects contribute to its distinct chemical and biological properties .
Properties
CAS No. |
96863-69-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)12(15)14(3,4)13(16)11-8-6-5-7-9-11/h5-10,12,15H,1-4H3 |
InChI Key |
NTLHUUOZCDMCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


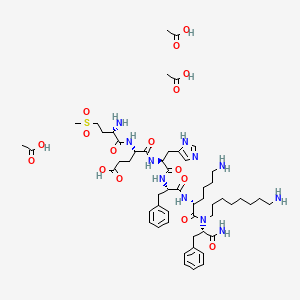
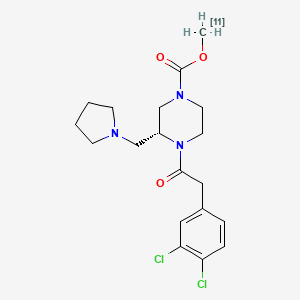
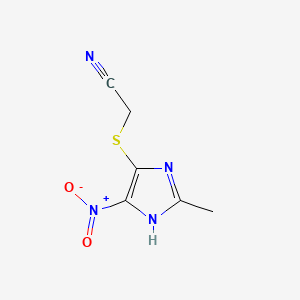
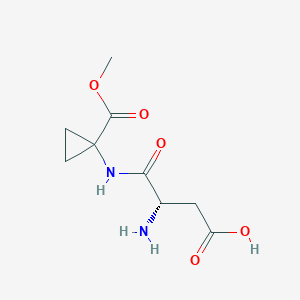
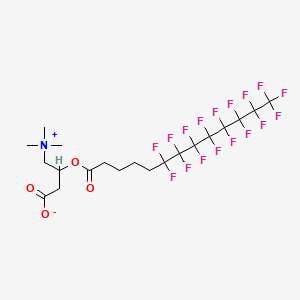
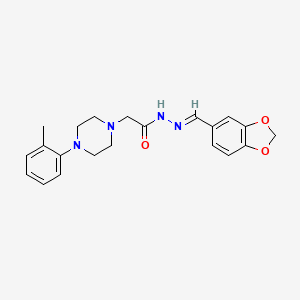
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
